molecular formula C23H20FN3O B3019483 (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide CAS No. 358312-53-5

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B3019483
CAS No.: 358312-53-5
M. Wt: 373.431
InChI Key: WJVVIEVBHAAVDY-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide apart is its unique combination of a cyano group, a fluorophenyl group, and a pyrrole ring, which confer specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O/c1-15-5-4-6-21(11-15)26-23(28)19(14-25)13-18-12-16(2)27(17(18)3)22-9-7-20(24)8-10-22/h4-13H,1-3H3,(H,26,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVVIEVBHAAVDY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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